4,6-Difluorobenzimidazole-2-carboxylic Acid

Description

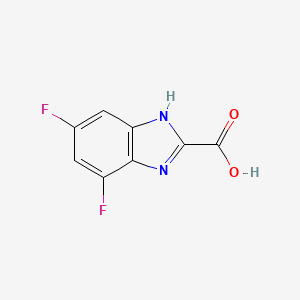

4,6-Difluorobenzimidazole-2-carboxylic Acid is a fluorinated benzimidazole derivative characterized by fluorine atoms at the 4- and 6-positions of the benzimidazole ring and a carboxylic acid group at the 2-position. This compound is of significant interest in medicinal chemistry due to the electron-withdrawing effects of fluorine, which enhance metabolic stability and modulate pharmacokinetic properties. The benzimidazole core provides a rigid aromatic scaffold, facilitating interactions with biological targets such as enzymes or receptors. Its carboxylic acid group further enables salt formation or conjugation, enhancing solubility and bioavailability .

Properties

Molecular Formula |

C8H4F2N2O2 |

|---|---|

Molecular Weight |

198.13 g/mol |

IUPAC Name |

4,6-difluoro-1H-benzimidazole-2-carboxylic acid |

InChI |

InChI=1S/C8H4F2N2O2/c9-3-1-4(10)6-5(2-3)11-7(12-6)8(13)14/h1-2H,(H,11,12)(H,13,14) |

InChI Key |

SORRXOQUUUEHEP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=N2)C(=O)O)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluorobenzimidazole-2-carboxylic Acid typically involves the cyclization of derivatives of 5,6-difluoro-2-hydrazinobenzimidazole in acetonitrile in the presence of potassium fluoride (KF) for 4-6 hours . Another method involves the one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology, which provides a mild, acid-free, and efficient synthesis route .

Industrial Production Methods: Industrial production methods for benzimidazole derivatives often involve the condensation of o-phenylenediamine with carboxylic acid derivatives under forcing conditions, in the presence of a mineral acid or acetic acid, and under refluxing temperatures .

Chemical Reactions Analysis

Types of Reactions: 4,6-Difluorobenzimidazole-2-carboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives.

Reduction: Reduction reactions can modify the benzimidazole ring, leading to different functionalized derivatives.

Substitution: The fluorine atoms in the benzimidazole ring can be substituted with other functional groups to create a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions include various quinazoline and pyrazoloquinazoline derivatives .

Scientific Research Applications

4,6-Difluorobenzimidazole-2-carboxylic Acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Difluorobenzimidazole-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to biological targets, leading to increased biological activity. The compound can inhibit enzymes and receptors involved in various biological processes, such as the angiotensin II receptor .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Benzoic Acid Derivatives

Compounds like 2-Amino-4,6-difluorobenzoic acid (CAS 126674-77-9) share the difluoro-substituted benzoic acid backbone but lack the benzimidazole ring. Key differences include:

- Molecular Weight: 173.12 g/mol (2-Amino-4,6-difluorobenzoic acid) vs. ~239.15 g/mol (estimated for 4,6-Difluorobenzimidazole-2-carboxylic Acid, assuming a benzimidazole core).

- Functional Groups: The amino group in 2-Amino-4,6-difluorobenzoic acid reduces acidity (pKa ~4.5–5.5) compared to the carboxylic acid group (pKa ~2–3) in the target compound.

- Applications: While 2-Amino-4,6-difluorobenzoic acid is used as a synthetic intermediate, the benzimidazole analog’s rigid structure makes it more suited for drug design .

Benzimidazole vs. Benzothiazole Analogs

2-Amino-4,6-difluorobenzothiazole (CAS 848678-59-1) replaces the benzimidazole’s nitrogen with sulfur. Key distinctions include:

- Electronic Properties : The sulfur atom in benzothiazole reduces hydrogen-bonding capacity compared to benzimidazole’s nitrogen-rich structure.

- Solubility : Benzothiazoles generally exhibit lower aqueous solubility due to increased hydrophobicity.

- Biological Activity : Benzimidazoles are more prevalent in kinase inhibitors (e.g., antiviral agents), while benzothiazoles are common in antimicrobial agents .

Indazole and Triazole Derivatives

Compounds such as 4-Fluoro-1H-indazole-5-carboxylic acid (CAS 956317-36-5) and 4-Fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid (CAS 1041481-59-7) exhibit structural similarities but differ in core heterocycles:

- Indazole vs. Benzimidazole : Indazole’s fused pyrazole ring offers distinct π-π stacking interactions but lacks the imidazole’s basicity, affecting target binding.

- Triazole Substituents : Triazole rings enhance metabolic resistance but may reduce planarity, altering binding affinity compared to the flat benzimidazole scaffold .

Fluorination Patterns and Pharmacological Impact

The synthesis of (S)-2-(4-(6-((2,4-difluorobenzyl)oxy)pyridin-2-yl)-2,5-difluorobenzyl)-1H-benzo[d]imidazole-6-carboxylic acid (Example 466) highlights the importance of fluorination position:

- 4,6-Difluoro Substitution : Optimizes electronic effects without steric hindrance, improving target engagement.

- 2,4-Difluorobenzyl Groups : Enhance lipophilicity and blood-brain barrier penetration, a feature absent in the target compound .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.